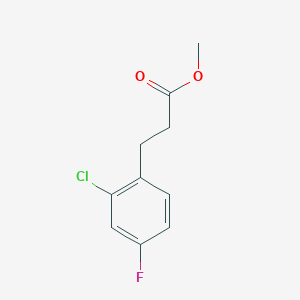![molecular formula C8H7ClN4O B12446233 (6-Chlorobenzo[d]oxazol-2-yl)guanidine CAS No. 98554-01-9](/img/structure/B12446233.png)
(6-Chlorobenzo[d]oxazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H6ClN3O It is known for its unique structure, which includes a chlorinated benzoxazole ring fused with a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine typically involves the reaction of 6-chlorobenzo[d]oxazole with guanidine under specific conditions. The process may include:
Starting Materials: 6-chlorobenzo[d]oxazole and guanidine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Catalysts: In some cases, catalysts like acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(6-Chlorobenzo[d]oxazol-2-yl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(6-Chlorobenzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Chlorobenzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromobenzo[d]oxazol-2-yl)guanidine: Similar structure with a bromine atom instead of chlorine.
(6-Fluorobenzo[d]oxazol-2-yl)guanidine: Similar structure with a fluorine atom instead of chlorine.
(6-Methylbenzo[d]oxazol-2-yl)guanidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific electronic and steric effects of the chlorine atom can lead to distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
98554-01-9 |
|---|---|
Fórmula molecular |
C8H7ClN4O |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
2-(6-chloro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
Clave InChI |
JKWBBBHWLUOBPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
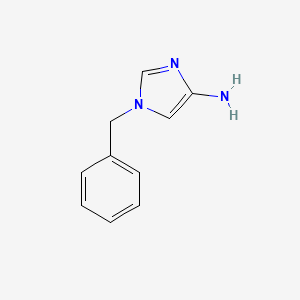
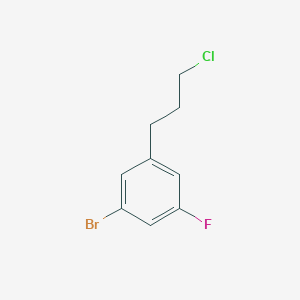
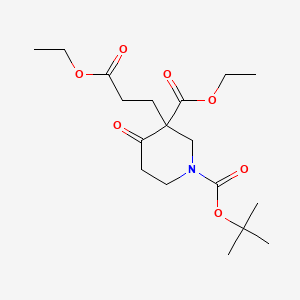
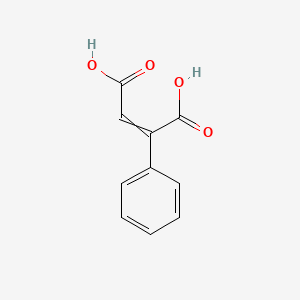

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
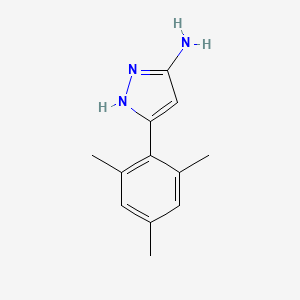
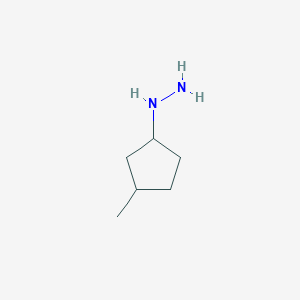
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
